molecular formula C30H50O2 B1156467 11alpha-Hydroxy-beta-amyrin CAS No. 5282-14-4

11alpha-Hydroxy-beta-amyrin

Cat. No.: B1156467
CAS No.: 5282-14-4
M. Wt: 442.728
Attention: For research use only. Not for human or veterinary use.
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Description

11alpha-Hydroxy-beta-amyrin is a pentacyclic triterpenoid that is the 11alpha-hydroxy derivative of beta-amyrin. It is a secondary alcohol and is known for its presence in various plant species. The compound has a molecular formula of C30H50O2 and a molecular weight of 442.71680 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11alpha-Hydroxy-beta-amyrin typically involves the hydroxylation of beta-amyrin. Beta-amyrin itself can be synthesized from oleanolic acid or ursolic acid through selective iodation and reduction . The hydroxylation process requires specific catalysts and reaction conditions to ensure the selective introduction of the hydroxyl group at the 11alpha position.

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. scalable methods for the synthesis of beta-amyrin, which is a precursor, have been developed. These methods involve the use of readily available starting materials and efficient reaction conditions to produce beta-amyrin in large quantities .

Chemical Reactions Analysis

Types of Reactions: 11alpha-Hydroxy-beta-amyrin undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl groups, forming different derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed.

Major Products:

Scientific Research Applications

11alpha-Hydroxy-beta-amyrin has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 11alpha-Hydroxy-beta-amyrin involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in inflammation, cell proliferation, and apoptosis. For example, it can inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

    Beta-amyrin: The parent compound of 11alpha-Hydroxy-beta-amyrin, known for its widespread occurrence in plants and similar bioactive properties.

    Oleanolic Acid: A triterpenoid with a similar structure, used in various medicinal applications.

    Ursolic Acid: Another triterpenoid with anti-inflammatory and anticancer properties.

Uniqueness: this compound is unique due to the presence of the hydroxyl group at the 11alpha position, which imparts distinct chemical and biological properties. This structural modification enhances its bioactivity and makes it a valuable compound for research and development .

Properties

IUPAC Name

(3S,4aR,6aR,6bS,8aR,12aR,14R,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,14-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)18-25)17-21(31)24-28(6)11-10-23(32)26(3,4)22(28)9-12-30(24,29)8/h17,20-24,31-32H,9-16,18H2,1-8H3/t20-,21+,22-,23-,24+,27+,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUHIKQRNDOKCZ-JABDUKPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CC(C4C3(CCC5C4(CCC(C5(C)C)O)C)C)O)C2C1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=C[C@H]([C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)O)[C@@H]1CC(CC2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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